methyl 2-[[(E)-[1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. The key steps include the formation of the pyrimidinylidene and benzothiophene rings, followed by their coupling. Typical reaction conditions involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound might inhibit a particular enzyme or receptor, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Benzothiophene Derivatives: These compounds have a similar core structure and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets methyl 2-{[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20ClN3O4S2 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
methyl 2-[(E)-[1-(3-chloro-4-methylphenyl)-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-11-7-8-12(9-15(11)23)26-20(28)14(18(27)25-22(26)31)10-24-19-17(21(29)30-2)13-5-3-4-6-16(13)32-19/h7-10,28H,3-6H2,1-2H3,(H,25,27,31)/b24-10+ |
InChI Key |
WGACGTTTWOVEHV-YSURURNPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=S)/C=N/C3=C(C4=C(S3)CCCC4)C(=O)OC)O)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=O)NC2=S)C=NC3=C(C4=C(S3)CCCC4)C(=O)OC)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.